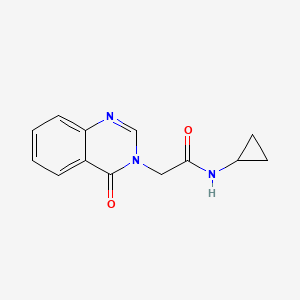
N-cyclopropyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide
説明
N-cyclopropyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as CPQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQA belongs to the class of quinazoline derivatives and has been shown to possess a variety of biological activities.
作用機序
The exact mechanism of action of CPQA is not fully understood, but it has been proposed that CPQA exerts its biological effects by targeting various signaling pathways and molecular targets. For example, in cancer cells, CPQA has been shown to inhibit the activity of the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR) signaling pathways, which are known to play a critical role in cancer cell growth and survival. In addition, CPQA has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPQA has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, CPQA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, CPQA has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Furthermore, CPQA has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
CPQA has several advantages for use in laboratory experiments. Firstly, CPQA is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Secondly, CPQA has a well-defined chemical structure, which allows for accurate characterization and identification. However, there are also limitations to the use of CPQA in laboratory experiments. For example, CPQA has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, CPQA has not been extensively tested for its potential toxicity and safety, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPQA. Firstly, further studies are needed to elucidate the exact molecular targets and signaling pathways that are targeted by CPQA. Secondly, more studies are needed to investigate the potential therapeutic applications of CPQA in various diseases, including cancer, inflammation, and neurological disorders. Thirdly, the development of new synthetic methods for CPQA may help to improve its solubility and bioavailability, which could enhance its potential therapeutic effects. Finally, more studies are needed to investigate the potential toxicity and safety of CPQA, which will be critical for its future clinical development.
科学的研究の応用
CPQA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CPQA has been shown to exhibit anti-proliferative and apoptosis-inducing effects in various cancer cell lines. In addition, CPQA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, CPQA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-cyclopropyl-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12(15-9-5-6-9)7-16-8-14-11-4-2-1-3-10(11)13(16)18/h1-4,8-9H,5-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGTGSQPYIQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4444528.png)
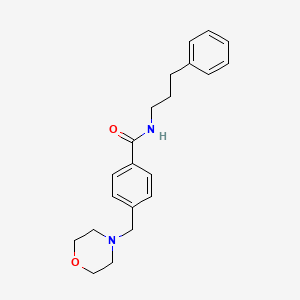
![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4444540.png)
![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4444553.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4444564.png)
![4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide](/img/structure/B4444566.png)
![2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4444568.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444571.png)
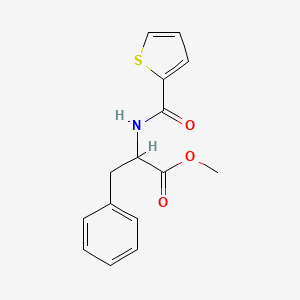
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)
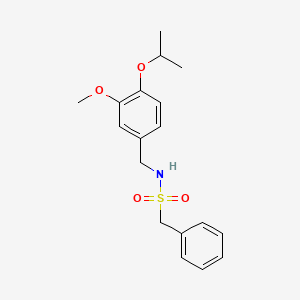
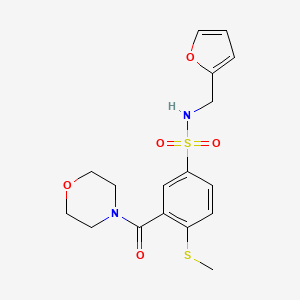
![2-ethyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4444625.png)
